(R)-N-trans-Feruloyloctopamine
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Overview
Description
(R)-N-trans-feruloyloctopamine is a member of the class of cinnamamides that is an enamide obtained by the formal condensation of the amino group of (R)-octopamine with the carboxy group of ferulic acid. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as a metabolite, a plant metabolite and an antitubercular agent. It is a member of cinnamamides, a member of phenols, a monomethoxybenzene and a secondary carboxamide. It derives from a (R)-octopamine and a ferulic acid.
Scientific Research Applications
Potato Tubers and Wound Healing
(R)-N-trans-Feruloyloctopamine has been characterized in the context of wound healing in potato (Solanum tuberosum) tubers. This compound, along with other feruloyl amides, was isolated from potato common scab lesions and identified using spectroscopic techniques. These findings suggest a role in the plant's response to injury (King & Calhoun, 2005).
Isolation from Melochia Umbellata
The phenolic amide this compound was isolated from the root timber of Melochia umbellata, a plant known as Paliasa. This isolation involved several stages including maceration, fractionation, and purification. The molecular structure was determined using various spectroscopic methods (Nusan et al., 2019).
Antitumor Activities in Hepatocellular Carcinoma
This compound isolated from garlic skin showed promising antitumor activities in hepatocellular carcinoma (HCC) cell lines. It inhibited cell proliferation and invasion, affecting various molecular pathways like Akt, p38 MAPK, and EMT-related signals. This suggests potential use in HCC treatment (Bai et al., 2017).
Role in Accelerating HCC Cell Apoptosis
Further research indicates that this compound can accelerate apoptosis in HCC cells by modulating genes like BBC3, DDIT3, CDKN1A, and NOXA, mainly regulating PI3K-AKT and apoptosis-related signals. This highlights its potential as a drug for liver cancer treatment (Ma et al., 2021).
Involvement in Tomato Plant Defense
In tomato plants, this compound was identified in response to bacterial pathogen Pseudomonas syringae. It was among several phenylpropanoids that accumulated during pathogen exposure, suggesting a role in the plant's defense mechanism (López-Gresa et al., 2011).
Neuroprotective Effects
This compound has shown potential neuroprotective effects in studies involving Alzheimer's disease. It was isolated from plants like Bassia indica and Agathophora alopecuroides, and exhibited inhibitory effects on various therapeutic targets related to Alzheimer's, including β-secretase and monoamine oxidase enzymes (Othman et al., 2022).
Antioxidant Activities
The compound was also isolated from Liriope muscari and demonstrated in vitro antioxidant activities. This study highlighted the structure-activity relationships of phenolic compounds like this compound (Li et al., 2012).
Tyrosinase Inhibitor in Melanoma Cells
This compound from garlic skin was identified as a tyrosinase inhibitor. It reduced melanin content in melanoma cells by downregulating tyrosinase expression, suggesting potential use in medical and food industries (Wu et al., 2015).
Anti-fungal Effects in Lycium Chinense
Phenolic amides including this compound from Lycium chinense root bark exhibited anti-fungal effects against Candida albicans. This compound was active at specific concentrations and did not show hemolytic activity against human erythrocyte cells (Lee et al., 2004).
Properties
Molecular Formula |
C18H19NO5 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(E)-N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+/t16-/m0/s1 |
InChI Key |
VJSCHQMOTSXAKB-CFZDNBDDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@@H](C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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